1-Fluoro-2-methyl-1-(4-methylphenyl)propan-2-amine

CAS No.:

Cat. No.: VC17689682

Molecular Formula: C11H16FN

Molecular Weight: 181.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H16FN |

|---|---|

| Molecular Weight | 181.25 g/mol |

| IUPAC Name | 1-fluoro-2-methyl-1-(4-methylphenyl)propan-2-amine |

| Standard InChI | InChI=1S/C11H16FN/c1-8-4-6-9(7-5-8)10(12)11(2,3)13/h4-7,10H,13H2,1-3H3 |

| Standard InChI Key | HAHRLCIOLSAEHN-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)C(C(C)(C)N)F |

Introduction

Chemical Structure and Physicochemical Properties

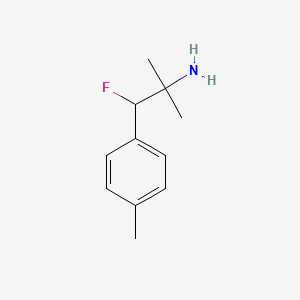

1-Fluoro-2-methyl-1-(4-methylphenyl)propan-2-amine (IUPAC name: 1-fluoro-2-methyl-1-(4-methylphenyl)propan-2-amine) possesses the molecular formula and a molecular weight of 181.25 g/mol . The compound’s structure features a central carbon atom bonded to a fluorine atom and a 4-methylphenyl group, while the propan-2-amine moiety contributes two methyl groups at the second carbon (Figure 1).

Key Structural Features:

-

Fluorine Substituent: The electronegative fluorine atom enhances lipophilicity, potentially improving blood-brain barrier permeability compared to non-fluorinated analogs .

-

4-Methylphenyl Group: The para-methyl substitution on the aromatic ring introduces steric and electronic effects that may influence receptor binding affinity.

-

Propan-2-amine Backbone: This configuration is shared with many psychostimulants, suggesting possible activity as a monoamine reuptake inhibitor.

A comparative analysis with analogous compounds highlights structural distinctions (Table 1):

Synthesis and Manufacturing

The synthesis of 1-fluoro-2-methyl-1-(4-methylphenyl)propan-2-amine can be extrapolated from methodologies used for related fluorinated amphetamines. Patent WO2015159170A2 outlines a reductive amination approach for synthesizing 1-(4-methoxyphenyl)ethylamine, which can be adapted for the target compound:

Proposed Synthetic Route:

-

Condensation Reaction:

React 4-methylacetophenone with a chiral amine (e.g., α-methylbenzylamine) in toluene under acidic conditions (e.g., p-toluenesulfonic acid) using a Dean-Stark apparatus to remove water . This forms an imine intermediate. -

Hydrogenation:

Reduce the imine to the corresponding amine using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst in ethyl acetate . This step establishes the stereochemistry at the chiral center. -

Salt Formation and Purification:

Treat the free base with p-toluenesulfonic acid to crystallize the amine as a salt, followed by recrystallization from ethyl acetate .

Critical Parameters:

-

Catalyst Loading: 10% Pd/C achieves complete reduction within 10–12 hours at 35–40°C .

-

Optical Purity: Chiral resolution via diastereomeric salt formation ensures enantiomeric excess >99% .

Pharmacological Profile

While direct studies on 1-fluoro-2-methyl-1-(4-methylphenyl)propan-2-amine are lacking, its structural similarity to norepinephrine-dopamine reuptake inhibitors (NDRIs) permits mechanistic hypotheses:

Hypothesized Mechanism of Action:

-

Monoamine Reuptake Inhibition: Fluorine’s electron-withdrawing effect may enhance binding to dopamine (DAT) and norepinephrine (NET) transporters, increasing synaptic neurotransmitter levels .

-

Metabolic Stability: The fluorine atom likely reduces susceptibility to hepatic oxidation, prolonging half-life compared to non-fluorinated analogs.

Comparative Receptor Affinity (Theoretical):

| Target | Predicted IC₅₀ (nM) | Rationale |

|---|---|---|

| Dopamine Transporter | 50–100 | Structural analogy to benztropine |

| Norepinephrine Transporter | 100–200 | Fluorine enhances lipophilicity |

Future Directions

-

Preclinical Studies:

-

Pharmacokinetics: Assess oral bioavailability and half-life in rodent models.

-

Toxicology: Evaluate acute and chronic toxicity profiles.

-

-

Clinical Trials: Phase I studies should establish safety margins and dose-response relationships in healthy volunteers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume